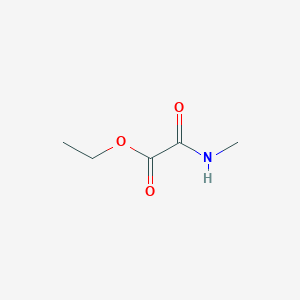

Ethyl 2-(methylamino)-2-oxoacetate

Description

Contextualization of Ethyl 2-(methylamino)-2-oxoacetate within Contemporary Organic Synthesis and Medicinal Chemistry Research.

In the realm of modern organic synthesis, this compound serves as a crucial intermediate, prized for its predictable reactivity and the functionalities it introduces. The presence of both an ester and an amide group allows for a range of chemical transformations, including hydrolysis, transesterification, and amide bond formation. These reactions are fundamental to the assembly of diverse molecular scaffolds.

A paramount application of this compound in medicinal chemistry is its role as a key precursor in the synthesis of Edoxaban. chemistry-online.com Edoxaban is a potent, direct, and orally available inhibitor of Factor Xa, an enzyme crucial in the blood coagulation cascade, and is used clinically as an anticoagulant. chemistry-online.com The synthesis of Edoxaban intermediates often involves the coupling of this compound or its derivatives with other complex molecular fragments. nih.gov

Furthermore, the broader class of N-substituted oxamates, to which this compound belongs, has garnered significant attention in drug discovery. For instance, derivatives of ethyl 2-oxoacetate have been investigated as inhibitors of protein-tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in metabolic diseases. This highlights the potential of the oxamate (B1226882) core in designing enzyme inhibitors.

Historical Trajectory and Key Milestones in the Academic Investigation of this compound.

The academic journey of this compound is intrinsically linked to the broader exploration of oxamic acid and its derivatives. The foundational work on oxalic acid by chemists in the late 18th century laid the groundwork for the eventual study of its amide and ester derivatives.

The specific focus on N-substituted oxamates, including this compound, emerged more prominently in the mid-20th century. This interest was largely propelled by advancements in the field of enzymology and the quest for specific enzyme inhibitors. Early synthetic methods for preparing N-substituted oxamates often involved the reaction of diethyl oxalate (B1200264) with primary or secondary amines. These foundational synthetic strategies paved the way for the preparation of a wide array of N-alkyloxamates, including the methylamino derivative, allowing for the systematic investigation of their chemical and biological properties. The recognition of oxamate and its analogs as competitive inhibitors of lactate (B86563) dehydrogenase (LDH) was a significant milestone that spurred further research into the synthesis and biological evaluation of this class of compounds.

Chemical Compound Information

| Compound Name |

| This compound |

| Edoxaban |

| Factor Xa |

| Protein-tyrosine phosphatase 1B |

| Diethyl oxalate |

| Oxalic acid |

| Oxamic acid |

| Lactate dehydrogenase |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₉NO₃ fda.gov |

| Molecular Weight | 131.13 g/mol fda.gov |

| CAS Number | 18522-95-7 biosynth.com |

| Appearance | Colorless liquid biosynth.com |

| Boiling Point | 200 °C biosynth.com |

| Melting Point | -10 °C biosynth.com |

| SMILES | CCOC(=O)C(=O)NC fda.gov |

| InChIKey | GVQZKKPQRSZDPW-UHFFFAOYSA-N fda.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(methylamino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-3-9-5(8)4(7)6-2/h3H2,1-2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQZKKPQRSZDPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Methylamino 2 Oxoacetate and Its Analogues

Development of Novel Synthetic Approaches for Ethyl 2-(methylamino)-2-oxoacetate

Research into new synthetic methods is driven by the need for greater efficiency, selectivity, sustainability, and safety.

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency and reduce waste. While the classic amidation of ethyl oxalyl chloride is efficient, catalytic alternatives are being explored for amide synthesis in general.

Enzymatic Synthesis : Lipases and other enzymes are known to catalyze esterification and amidation reactions, often with high selectivity and under mild conditions. researchgate.netmdpi.com An enzymatic approach could potentially achieve the selective mono-amidation of diethyl oxalate (B1200264), avoiding the need for the harsh oxalyl chloride intermediate. For example, immobilized lipases like Novozym 435 have been successfully used in the synthesis of various ethyl esters. researchgate.net The application of such biocatalysts to the specific synthesis of ethyl N-methyloxamate from diethyl oxalate and methylamine (B109427) presents a green and highly selective potential route.

Metallocatalysis : Transition metal catalysts, particularly those based on palladium, nickel, or iron, have been developed for the direct amidation of esters. organic-chemistry.org For instance, nickel/NHC catalytic systems have been reported for the direct amidation of methyl esters. organic-chemistry.org Applying such a catalyst to the reaction between diethyl oxalate and methylamine could provide a selective pathway to the mono-amide product under controlled conditions, representing a significant advancement over stoichiometric methods. Other catalytic strategies for the synthesis of α-ketoamides include copper-catalyzed oxidative amidation of terminal alkynes or alcohols. organic-chemistry.org

Flow chemistry, which involves performing reactions in continuous-flow reactors, offers significant advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and ease of scalability.

The synthesis of this compound via the ethyl oxalyl chloride route is an ideal candidate for this technology. The reaction between the acid chloride and methylamine is typically fast and highly exothermic. In a microreactor, the high surface-area-to-volume ratio allows for extremely efficient heat dissipation, preventing the formation of hot spots and reducing the risk of side reactions or thermal decomposition. The rapid mixing achieved in flow reactors ensures homogeneity and can lead to improved yields and purity.

The use of flow chemistry has been demonstrated for the safe on-demand synthesis of potentially hazardous compounds like ethyl diazoacetate, highlighting its suitability for reactions involving highly reactive intermediates.

Table 3: Conceptual Comparison of Batch vs. Flow Synthesis for Amidation of Ethyl Oxalyl Chloride This interactive table compares key parameters for the two processing methods.

| Parameter | Batch Processing | Flow Chemistry | Advantage of Flow |

|---|---|---|---|

| Safety | Risk of thermal runaway due to poor heat transfer in large volumes. | Excellent heat transfer minimizes thermal risks. | Enhanced safety profile. |

| Mixing | Can be inefficient and non-uniform, leading to side products. | Rapid and highly efficient mixing. | Higher purity and yield. |

| Control | Difficult to precisely control temperature and residence time. | Precise control over temperature, pressure, and residence time. | High reproducibility. |

| Scalability | Scaling up can be complex and change reaction outcomes. | Straightforward scale-up by running longer or using parallel reactors. | Predictable scalability. |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable industrial processes. Key areas of focus include maximizing atom economy, utilizing renewable feedstocks, and employing safer solvents and catalysts.

A significant advancement in the green synthesis of amides involves the concept of atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. jocpr.comnumberanalytics.com Traditional amide synthesis often involves the use of coupling agents, leading to the formation of stoichiometric byproducts and, consequently, lower atom economy. More atom-economical methods, such as the direct amidation of esters or the catalytic coupling of alcohols and nitriles, are being explored. chemistryviews.org For instance, a ruthenium-catalyzed redox-neutral, single-step amide synthesis from an alcohol and a nitrile has been reported to have 100% atom economy. chemistryviews.org While not yet specifically applied to this compound, this approach holds promise for its synthesis from ethyl 2-hydroxy-2-oxoacetate and methylnitrile.

The use of renewable feedstocks is another cornerstone of green chemistry. mdpi.com Biomass, a readily available and renewable resource, can be a source of various platform chemicals. For example, oxalic acid can be found in various plants, and its derivatives could potentially serve as precursors. mdpi.com Research into the conversion of biomass-derived feedstocks into valuable chemicals is an active area. rsc.org The synthesis of this compound could potentially be made greener by utilizing bio-derived ethanol (B145695) and methylamine.

Solvent selection plays a critical role in the environmental impact of a chemical process. The development of solvent-free reactions or the use of greener solvents like water is highly desirable. mdpi.comrsc.org For example, a green and mild synthetic route to N-alkylbenzamides has been developed using water as a solvent in the presence of a surfactant. rsc.org This approach, which involves the one-pot synthesis of 2-alkyl-3-aryloxaziridines followed by iron(III) sulfate-catalyzed rearrangement, showcases the potential for aqueous synthesis of amides. rsc.org Microwave-assisted organic synthesis is another technique that often allows for solvent-free conditions and reduced reaction times, contributing to a greener process. nih.gov

The following table summarizes some green synthetic approaches relevant to the synthesis of amides and esters, which could be adapted for the production of this compound.

| Reaction Type | Catalyst/Conditions | Green Aspects | Reference |

| Amide synthesis from alcohol and nitrile | Ruthenium-based catalyst | 100% atom economy, redox-neutral | chemistryviews.org |

| N-alkylation of amides | Iron(III) sulfate (B86663) in water with surfactant | Use of water as a green solvent | rsc.org |

| Horner–Wadsworth–Emmons reaction | Microwave irradiation, solvent-free | Reduced reaction time, energy efficiency | nih.gov |

| Diazotization of phenolic compounds | Ball milling | Solvent-free, catalyst-free | rsc.org |

Asymmetric Synthesis and Stereoselective Routes to Chiral Analogues of this compound

The development of asymmetric methods to synthesize chiral analogues of this compound, where the α-carbon is a stereocenter, is of great importance for accessing enantiomerically pure compounds for applications in medicinal chemistry and materials science. nih.gov Key strategies include the use of chiral auxiliaries, organocatalysis, and biocatalysis.

Chiral Auxiliaries:

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate to direct a stereoselective transformation. wikipedia.orgresearchgate.net For the synthesis of chiral α-amino acid derivatives, oxazolidinones and pseudoephedrine are commonly used chiral auxiliaries. wikipedia.orgnih.gov The auxiliary is first attached to a precursor molecule, for example, by forming an amide. The resulting diastereomeric intermediate can then undergo stereoselective alkylation or other modifications. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched product. nih.gov This approach offers high levels of stereocontrol and predictability.

| Chiral Auxiliary | Type of Reaction | Key Features | Reference |

| Pseudoephedrine | Asymmetric alkylation | High diastereoselectivity, crystalline derivatives | nih.gov |

| Oxazolidinones (Evans auxiliaries) | Asymmetric alkylation, aldol (B89426) reactions | High stereocontrol, widely used in natural product synthesis | researchgate.net |

| Chiral Aminals | Reaction with organocopper reagents | High stereoselectivity, stable to bases | iupac.org |

Organocatalysis:

Asymmetric organocatalysis, the use of small chiral organic molecules to catalyze enantioselective reactions, has emerged as a powerful tool in modern organic synthesis. nih.govscienceopen.commdpi.com This approach avoids the use of potentially toxic and expensive metal catalysts. researchgate.netmdpi.com For the synthesis of chiral α-amino ketones and related structures, proline and its derivatives, as well as cinchona alkaloids, have been successfully employed as organocatalysts. nih.gov These catalysts can activate substrates through the formation of transient iminium or enamine intermediates, enabling highly enantioselective bond formations.

Biocatalysis:

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them ideal for green and asymmetric synthesis. nih.govnih.gov For the synthesis of chiral amines and amino acids, enzymes such as L-amino acid deaminases and imine reductases have shown great potential. nih.gov L-amino acid deaminases can be used for the resolution of racemic amino acids to produce enantiomerically pure forms. nih.gov Engineered biocatalysts are also being developed to synthesize a wide range of β-N-substituted-α-amino acids with high enantioselectivity. nih.gov

The table below highlights some asymmetric synthetic methods that could be applied to generate chiral analogues of this compound.

| Method | Catalyst/Reagent | Target Chiral Moiety | Key Advantages | Reference |

| Chiral Auxiliary | Pseudoephenamine | Quaternary carbon centers | High diastereoselectivity | nih.gov |

| Organocatalysis | Chiral Phosphoric Acid | Spiro compounds | High enantioselectivity | nih.gov |

| Biocatalysis | L-amino acid deaminase | Chiral amino acids | High stereoselectivity, mild conditions | nih.gov |

| Palladium Catalysis | Chiral Pd(II) complex | α-amino ketones | High stereocontrol | nih.gov |

Reactivity Profiles and Mechanistic Investigations of Ethyl 2 Methylamino 2 Oxoacetate

Nucleophilic and Electrophilic Reactivity of Ethyl 2-(methylamino)-2-oxoacetate

The reactivity of this compound is characterized by the interplay of its three key functional groups. The α-ketoamide moiety is known to be an ambident proelectrophile and pronucleophile, with two potential nucleophilic and two electrophilic centers. nih.gov This dual reactivity allows for a diverse range of chemical transformations.

The secondary amide in this compound exhibits reactivity typical of this functional group, though influenced by the adjacent α-keto group. The nitrogen atom's lone pair is delocalized onto the amide carbonyl, reducing its basicity and nucleophilicity compared to a simple amine.

Transamidation: One of the key reactions of the amide group is transamidation. Studies on N-substituted α-ketoamides have shown that the amide bond can be cleaved and reformed with a different amine. For instance, N-Boc protected α-ketoamides undergo transamidation with various primary amines in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net While not directly studied for this compound, it is expected to undergo similar base-catalyzed transamidation reactions.

N-H Acidity: The proton on the nitrogen is acidic and can be removed by a strong base. This deprotonation would generate a highly nucleophilic nitrogen anion, which could participate in subsequent alkylation or acylation reactions.

The ethyl ester group is susceptible to nucleophilic acyl substitution, most notably hydrolysis.

Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, N-(methylcarbamoyl)formic acid. The kinetics of alkaline hydrolysis of a closely related compound, ethyl oxamate (B1226882), have been studied and found to follow a consecutive first-order pathway. rsc.org This suggests a multi-step process involving tetrahedral intermediates. For this compound, a similar mechanism is anticipated. The rate of hydrolysis is expected to be influenced by factors such as pH, temperature, and solvent. chemrxiv.orgnih.govfda.govlongdom.org

Table 1: Comparison of Functional Group Reactivity in this compound

| Functional Group | Common Reactions | Expected Reactivity Profile |

|---|---|---|

| Amide | Transamidation, Deprotonation | Moderate nucleophilicity at nitrogen, acidic N-H proton. |

| Ester | Hydrolysis, Transesterification | Susceptible to nucleophilic acyl substitution. |

| α-Keto | Nucleophilic Addition, Reduction | Electrophilic keto-carbonyl is a key site for reactions. |

The α-keto group is a highly electrophilic center and plays a pivotal role in the reactivity of the molecule. The two adjacent carbonyl groups enhance the electrophilicity of the keto-carbon.

Nucleophilic Addition: The keto-carbonyl is susceptible to attack by a wide range of nucleophiles. These include organometallic reagents (Grignard, organolithium), enolates, and heteroatomic nucleophiles. Such additions would lead to the formation of tertiary alcohols.

Reduction: The keto group can be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. This would yield ethyl 2-hydroxy-2-(methylamino)acetate.

Reactions with Amines: The α-keto functionality can react with amines. For example, reactions of 2-amino nih.govnih.govacs.orgtriazines with ketones can lead to the formation of N-( nih.govnih.govacs.orgtriazine-2-yl) α-ketoamides. mdpi.com This highlights the potential for this compound to react with various amine nucleophiles at the keto position.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Specific kinetic and thermodynamic data for reactions involving this compound are not extensively reported. However, insights can be gained from studies on analogous systems.

The alkaline hydrolysis of ethyl oxamate was found to be a complex process with the rate-determining step involving the breakdown of a tetrahedral intermediate. rsc.org The reaction followed a consecutive reaction model, indicating the formation of an intermediate species before the final products. A similar kinetic profile would be expected for the hydrolysis of the ester group in this compound.

Thermodynamic considerations for keto-enol tautomerism in related systems show a strong preference for the keto form in simple amides and esters. coe.eduresearchgate.net This suggests that this compound will exist predominantly in its α-keto form under normal conditions.

Catalytic Activation and Deactivation Pathways Involving this compound

The reactivity of this compound can be significantly influenced by catalysis.

Acid/Base Catalysis: As discussed, both hydrolysis of the ester and transamidation of the amide can be catalyzed by acids or bases. Protic acids can activate the carbonyl groups towards nucleophilic attack, while bases can deprotonate the N-H group or generate nucleophiles for addition reactions.

Organocatalysis: Proline-catalyzed aldol (B89426) reactions are a cornerstone of asymmetric organocatalysis, proceeding through an enamine intermediate. youtube.com While not a direct substrate for this specific reaction, the principles of enamine/enolate formation and reactivity are relevant to the α-keto portion of the molecule.

Metal Catalysis: Copper-catalyzed synthesis of α-ketoamides is a well-established methodology. acs.org This suggests that copper catalysts could potentially be used in reactions involving the formation or transformation of the α-ketoamide moiety in this compound. For instance, copper catalysts play a dual role as both catalyst and oxidant in certain syntheses of α-ketoamides from aryl methyl ketones. thieme-connect.com

Investigation of Tautomerism and Conformational Dynamics

Tautomerism: The primary tautomeric equilibrium for this compound is the keto-enol tautomerism involving the α-keto group. Computational studies on α-ketoamides suggest that the keto form is significantly more stable than the enol form. coe.eduresearchgate.net

Conformational Analysis: Computational studies on α-ketoamides have shown that they generally adopt a planar conformation where the two carbonyl groups are in a trans disposition. nih.govnih.govacs.org This arrangement minimizes the electrostatic repulsion between the oxygen lone pairs. For secondary α-ketoamides like this compound, where the substituent on the nitrogen is a small alkyl group, a planar conformation with a trans amide bond is the preferred geometry. nih.govacs.org The barrier to internal rotation around the central C-C bond is a key factor in its conformational flexibility.

Table 2: Predicted Conformational and Tautomeric Properties

| Property | Predicted Characteristic |

|---|---|

| Predominant Tautomer | Keto form |

| Preferred Conformation | Planar, with trans arrangement of carbonyl groups |

| Amide Bond Geometry | trans |

Advanced Spectroscopic and Analytical Characterization of Ethyl 2 Methylamino 2 Oxoacetate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of ethyl 2-(methylamino)-2-oxoacetate. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and methylamino groups. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH₂-) coupled to the adjacent methyl protons, and a triplet for the terminal methyl protons (-CH₃). The methylamino group will exhibit a signal for the N-methyl protons, which may show coupling to the amide proton (N-H), and a broad signal for the amide proton itself. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent carbonyl and oxygen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms in the molecule. Distinct signals are expected for the two carbonyl carbons, the methylene and methyl carbons of the ethyl group, and the N-methyl carbon. The chemical shifts of the carbonyl carbons are characteristically found in the downfield region of the spectrum.

| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -O-CH ₂-CH₃ | ~ 4.2 | Quartet | ~ 7.1 |

| -O-CH₂-CH ₃ | ~ 1.3 | Triplet | ~ 7.1 |

| -NH-CH ₃ | ~ 2.9 | Doublet | ~ 4.9 |

| -NH -CH₃ | ~ 8.0 | Broad Singlet/Quartet |

| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |

| C =O (ester) | ~ 161 |

| C =O (amide) | ~ 157 |

| -O-C H₂-CH₃ | ~ 63 |

| -NH-C H₃ | ~ 26 |

| -O-CH₂-C H₃ | ~ 14 |

Note: The expected chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular and Fragment Ion Analysis

Advanced mass spectrometry (MS) techniques, including High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are vital for confirming the molecular formula and probing the fragmentation pathways of this compound.

HRMS: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirmation of the molecular formula (C₅H₉NO₃).

MS/MS: Tandem mass spectrometry is used to fragment the molecular ion and analyze the resulting fragment ions. This provides valuable structural information. Common fragmentation pathways for esters and amides involve cleavage adjacent to the carbonyl groups. For this compound, key fragmentations would be expected to involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), the methylamino group (-NHCH₃), and carbon monoxide (CO). The analysis of these fragmentation patterns helps to piece together the molecular structure.

| Ion | m/z (Mass-to-Charge Ratio) | Possible Fragmentation Pathway |

| [M+H]⁺ | 132.0655 | Protonated molecular ion |

| [M-C₂H₅O]⁺ | 86.0236 | Loss of the ethoxy radical |

| [M-C₂H₅]⁺ | 102.0393 | Loss of the ethyl radical |

| [M-NHCH₃]⁺ | 100.0160 | Loss of the methylamino radical |

| [C₂H₅O]⁺ | 45.0335 | Ethoxy cation |

| [CH₃NHCO]⁺ | 58.0287 | Methylcarbamoyl cation |

Note: The m/z values are calculated for the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H group, the C-H bonds, the two C=O (ester and amide) groups, and the C-O and C-N bonds. The N-H stretching vibration will appear as a distinct band in the region of 3300-3500 cm⁻¹. The C=O stretching vibrations for the ester and amide groups will be strong and are expected in the 1650-1750 cm⁻¹ region. The exact positions of these bands can provide insights into intermolecular interactions, such as hydrogen bonding.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | ~ 3320 | FT-IR, Raman |

| C-H Stretch (aliphatic) | 2850 - 3000 | FT-IR, Raman |

| C=O Stretch (ester) | ~ 1740 | FT-IR, Raman |

| C=O Stretch (amide I) | ~ 1670 | FT-IR, Raman |

| N-H Bend (amide II) | ~ 1550 | FT-IR |

| C-O Stretch | 1000 - 1300 | FT-IR |

| C-N Stretch | 1000 - 1250 | FT-IR |

Note: The expected wavenumbers are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Determination of this compound and its Crystalline Adducts

| Parameter | Expected Information |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Bond Lengths | Precise distances between bonded atoms (e.g., C=O, C-O, C-N, N-H, C-C, C-H). |

| Bond Angles | Angles between three connected atoms, defining the molecular geometry. |

| Torsional Angles | Dihedral angles that describe the conformation of the molecule. |

| Hydrogen Bonding | Identification of hydrogen bond donors and acceptors and the geometry of these interactions. |

Chromatographic and Electrophoretic Techniques for Purity Assessment and Complex Mixture Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound and for its analysis in complex mixtures.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating the target compound from impurities. nih.govresearchgate.net In HPLC, a reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be employed. alwsci.comnih.govmdpi.com For GC analysis, derivatization may be necessary to increase the volatility and thermal stability of the compound. nih.gov The choice of detector (e.g., UV for HPLC, FID or MS for GC) is critical for sensitive and selective detection. These techniques allow for the quantification of purity and the identification of any synthesis-related by-products or degradation products.

Electrophoretic Techniques: Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the purity assessment of small molecules. alwsci.com For a neutral molecule like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be a suitable approach. CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption.

| Technique | Typical Stationary Phase/Medium | Typical Mobile Phase/Buffer | Detection Method |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV-Vis, MS |

| GC | Polysiloxane-based (e.g., DB-5) | Inert Gas (e.g., Helium, Nitrogen) | FID, MS |

| CE (MEKC) | Fused Silica Capillary | Borate buffer with a surfactant (e.g., SDS) | UV-Vis |

Computational and Theoretical Chemistry Studies of Ethyl 2 Methylamino 2 Oxoacetate

Electronic Structure and Bonding Analysis of Ethyl 2-(methylamino)-2-oxoacetate

A fundamental understanding of a molecule's properties begins with the analysis of its electronic structure. This typically involves quantum chemical calculations to determine the arrangement of electrons and the nature of the chemical bonds.

Quantum Chemical Calculations of Molecular Orbitals and Electron Density Distributions

No specific studies detailing the quantum chemical calculations of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) or the electron density distribution for this compound were found. Such studies would provide insight into the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively. The electron density distribution would reveal the regions of the molecule that are electron-rich or electron-poor, which is crucial for predicting sites of electrophilic or nucleophilic attack.

Computational Prediction of Spectroscopic Parameters

There is no available research that computationally predicts the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectroscopy, or UV-Vis absorption wavelengths) of this compound. These predictions, typically achieved through methods like Density Functional Theory (DFT), are invaluable for interpreting experimental spectra and confirming the molecule's structure.

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of this compound, due to several single bonds, suggests that it can exist in multiple conformations. A conformational analysis would identify the stable conformers and the energy barriers for their interconversion.

However, no dedicated studies on the conformational analysis or the potential energy surface of this compound have been published. Such an analysis would typically involve systematically rotating the dihedral angles of the molecule and calculating the corresponding energy to map out the potential energy surface. This would identify the lowest energy (most stable) conformations and the transition states between them.

Reaction Pathway Elucidation and Transition State Modeling for Transformations Involving this compound

The chemical reactivity of this compound in various transformations could be elucidated through computational modeling of reaction pathways. This involves identifying the transition state structures and calculating the activation energies for potential reactions.

No literature was found that details the computational modeling of reaction pathways or transition states for any chemical transformation involving this compound. These studies are critical for understanding reaction mechanisms and predicting reaction kinetics and products.

Molecular Dynamics Simulations and Intermolecular Interactions in Condensed Phases

To understand the behavior of this compound in a realistic environment, such as in a solvent or in its solid state, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms over time and can reveal information about intermolecular interactions, solvation effects, and bulk properties.

There are no published molecular dynamics simulations or specific studies on the intermolecular interactions of this compound in condensed phases. Such research would be valuable for predicting its physical properties, such as solubility and boiling point, and for understanding its behavior in biological or material science applications.

Applications of Ethyl 2 Methylamino 2 Oxoacetate in Complex Organic Synthesis

Ethyl 2-(methylamino)-2-oxoacetate as a Building Block for Nitrogen-Containing Heterocycles.

Synthesis of Pyrroles, Pyridines, and Related Azoles.

While specific, documented examples of the direct use of this compound in classic named reactions for pyrrole (B145914) and pyridine (B92270) synthesis, such as the Paal-Knorr or Hantzsch syntheses, are not extensively reported in readily available literature, its structural motifs suggest its potential utility. For instance, the α-keto-amide functionality could, in principle, participate in condensation reactions with 1,3-dicarbonyl compounds or their equivalents, which are key steps in several heterocyclic ring-forming strategies. The synthesis of various azoles, which are a class of five-membered heterocyclic compounds containing at least one nitrogen atom, often involves the reaction of hydrazines or other nitrogen nucleophiles with β-dicarbonyl compounds or their synthetic equivalents. The structure of this compound suggests it could be a precursor to such reactive intermediates.

Annulation Reactions Leading to Fused Heterocyclic Architectures.biosynth.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool for building complex, polycyclic systems. The dual reactivity of this compound could be harnessed in such transformations. For example, it could potentially react with ortho-functionalized anilines or other suitably substituted aromatic compounds to construct fused heterocyclic systems like quinoxalines or other polycyclic aromatic nitrogen heterocycles. The viability of such reactions would depend on the specific reaction conditions and the nature of the reaction partners.

Role in the Preparation of Substituted Benzothiadiazine Derivatives.biosynth.com

Benzothiadiazines are an important class of heterocyclic compounds with a range of pharmaceutical applications. Their synthesis often involves the cyclization of ortho-aminobenzenesulfonamide derivatives with a one-carbon unit. While direct evidence of this compound in this specific synthesis is not prominent in the literature, the general reactivity of α-ketoamides suggests they could potentially serve as a source for this one-carbon unit or a precursor to a key intermediate under specific reaction conditions.

Role in the Total Synthesis of Complex Natural Products and Synthetic Analogues.

The total synthesis of complex natural products is a testament to the power of modern organic chemistry. These endeavors often require highly functionalized and stereochemically defined building blocks. Although specific examples of the incorporation of this compound into the total synthesis of a complex natural product are not widely documented, its potential as a C2-N building block with differentiated carbonyl functionalities makes it an attractive, albeit underexplored, synthon for such purposes.

Preparation of Advanced Intermediates for Active Pharmaceutical Ingredients (APIs) and Agrochemicals.biosynth.com

One of the most significant applications of this compound lies in its role as an intermediate in the preparation of active pharmaceutical ingredients (APIs). The compound is recognized as an active substance in pharmaceuticals and has been utilized in the treatment of bacterial infections and influenza. biosynth.com This indicates its successful integration into synthetic routes leading to medicinally relevant molecules. Its structure can be found within more complex molecules that are precursors to final drug substances. Similarly, in the agrochemical sector, where nitrogen-containing heterocycles are prevalent in herbicides, insecticides, and fungicides, this compound could serve as a valuable starting material or intermediate.

Application in Polymer Chemistry and Materials Science (e.g., as a monomer or cross-linking agent).

The application of this compound in polymer chemistry and materials science is an area that remains largely unexplored in the available scientific literature. In principle, the presence of two reactive sites—the ester and the N-H bond of the amide—could allow it to function as a monomer in polycondensation reactions or as a cross-linking agent to modify the properties of existing polymers. However, there is currently a lack of published research demonstrating its use in these capacities.

Development of Novel Reagents and Catalysts Incorporating the this compound Motif

A comprehensive review of scientific literature and chemical databases indicates that the development of novel reagents and catalysts specifically incorporating the this compound motif is not a widely documented area of research. While this compound is utilized as a reagent in certain organic syntheses, its role as a foundational scaffold for the systematic design and development of new classes of catalysts or reagents appears to be limited.

The core structure of this compound, featuring an ethyl ester and a methylamido group attached to an oxalate (B1200264) backbone, presents potential functionalities for further chemical modification. In principle, these reactive sites could be elaborated to generate more complex molecules with catalytic activity or specific reagent properties. For instance, the amine or ester groups could be functionalized to append chiral auxiliaries, metal-ligating moieties, or organocatalytic domains.

However, the current body of published research does not highlight significant efforts or breakthroughs in this specific direction. Searches for catalysts or reagents derived from or built upon the this compound framework have not yielded substantial findings of dedicated research programs or a significant number of resulting chemical entities.

It is important to distinguish this from the broader field of oxamate (B1226882) chemistry, where related structures are explored for various applications, including as enzyme inhibitors. Furthermore, the general field of organocatalysis employs a vast array of small organic molecules, and while some may share structural similarities, they are not explicitly derived from the this compound motif.

The absence of extensive research in this niche area could be attributed to several factors. Researchers may have prioritized other molecular scaffolds that offer greater synthetic accessibility, stability, or inherent reactivity for the development of new catalytic systems. The specific electronic and steric properties of the this compound motif may not have been identified as particularly advantageous for known catalytic transformations.

While there is a lack of dedicated research on developing novel reagents and catalysts from this specific compound, it is plausible that it has been used as a building block in larger, more complex molecular syntheses where its identity as the core motif is not the central focus of the reported work.

Table of Research Findings

Consistent with the findings of the literature review, no specific research data is available to populate a table detailing novel reagents and catalysts derived from the this compound motif.

| Developed Reagent/Catalyst | Synthesis from this compound | Application | Research Findings |

| No significant data available | No significant data available | No significant data available | No significant data available |

Biochemical and Biological Research Involving Ethyl 2 Methylamino 2 Oxoacetate Excluding Human Clinical Data

Investigation of Ethyl 2-(methylamino)-2-oxoacetate as an Enzyme Substrate or Inhibitor in In Vitro Systems

Direct in vitro studies investigating this compound as a primary enzyme substrate or inhibitor are not extensively documented in publicly available research. However, the structurally related compound, oxamate (B1226882), which shares the α-oxoamide core, has been well-characterized as a competitive inhibitor of lactate (B86563) dehydrogenase (LDH). wikipedia.orgkarger.com Oxamate's inhibitory action stems from its structural similarity to pyruvate (B1213749), the natural substrate of LDH. wikipedia.org This allows it to bind to the enzyme's active site, thereby blocking the conversion of pyruvate to lactate. wikipedia.org

Given the structural analogy, it is plausible that this compound could also exhibit inhibitory effects on LDH or other dehydrogenases that recognize small α-keto acids. The N-methyl group and the ethyl ester moiety would influence its binding affinity and specificity compared to oxamate. For instance, studies on various lactate dehydrogenase isoenzymes have shown that oxamate can act as a non-competitive inhibitor when lactate is the substrate, with differential effects on heart (H4) and muscle (M4) isoforms. karger.com

Furthermore, derivatives of this compound have been synthesized and evaluated as enzyme inhibitors. For example, a series of ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetates were designed as potential inhibitors of ketol-acid reductoisomerase (KARI), an enzyme involved in the biosynthesis of branched-chain amino acids. While these derivatives showed some herbicidal activity, their in vitro inhibitory activity against KARI was not enhanced compared to the parent compound, IpOHA.

Another study focused on ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, a more complex derivative, which was identified as an inhibitor of AP-1 and NF-κB mediated gene expression. This suggests that the core structure of this compound can be a scaffold for developing inhibitors of various enzymatic and cellular processes.

The inhibitory potential of oxamate and its derivatives has been explored in the context of cancer therapy, where inhibiting LDH can disrupt the altered energy metabolism of cancer cells (the Warburg effect). spandidos-publications.comspandidos-publications.comfrontiersin.org Oxamate has been shown to suppress cancer cell proliferation and induce apoptosis in vitro. spandidos-publications.comspandidos-publications.com This raises the possibility that this compound or its derivatives could be investigated for similar properties.

Table 1: Investigated Enzyme Interactions of this compound and Related Compounds

| Compound/Derivative | Target Enzyme/Pathway | Type of Interaction | Experimental System | Key Findings |

| Oxamate (related compound) | Lactate Dehydrogenase (LDH) | Competitive Inhibitor (vs. pyruvate) | In Vitro | Halts lactate production by blocking the conversion of pyruvate. wikipedia.org |

| Oxamate (related compound) | Lactate Dehydrogenase (LDH) | Non-competitive Inhibitor (vs. lactate) | In Vitro (human and animal tissues) | Differentially inhibits LDH isoenzymes. karger.com |

| Ethyl 2-(N-substituted-arylsulfonamido)-2-oxoacetate derivatives | Ketol-acid reductoisomerase (KARI) | Inhibitor | In Vitro (rice enzyme) | Showed some herbicidal activity, but did not enhance KARI inhibition compared to the parent compound. |

| Ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate derivative | AP-1 and NF-κB mediated gene expression | Inhibitor | Jurkat T cells | Identified as a potent inhibitor of these transcription factors. |

| Oxamate (related compound) | Lactate Dehydrogenase A (LDH-A) | Inhibitor | In Vitro (nasopharyngeal carcinoma cells) | Suppressed cell proliferation, induced G2/M arrest and apoptosis. spandidos-publications.comspandidos-publications.com |

Biosynthetic Pathways Implicating this compound or Related Oxoacetate Structures in Model Organisms (e.g., Bacteria, Fungi, Plants)

Specific biosynthetic pathways for this compound have not been elucidated in model organisms. However, the biosynthesis of structurally related α-oxoacids and dicarboxylic acids, such as oxalic acid and oxaloacetate, is well-documented in bacteria, fungi, and plants, providing a framework for postulating potential pathways.

In bacteria, the glyoxylate (B1226380) cycle is a key metabolic pathway that can lead to the formation of oxaloacetate. Furthermore, some bacteria, like Burkholderia glumae, have been shown to produce oxalic acid through a dedicated biosynthetic pathway involving an operon with genes such as obcA and obcB. nih.gov The degradation of oxalates is also a microbially-driven process, with some bacteria utilizing enzymes like formyl-CoA transferase and oxalyl-CoA decarboxylase. nih.gov Bacteria capable of degrading the carbamate (B1207046) nematicide oxamyl (B33474), which shares structural similarities with this compound, have been isolated. These bacteria hydrolyze oxamyl to oxamyl oxime and utilize the resulting methylamine (B109427). frontiersin.org

Fungi are known to produce a variety of organic acids. The metabolism of dicarboxylic acids has been studied in airborne fungi, where they can be degraded and transformed. nih.gov For instance, fungi can metabolize malonic acid. nih.gov The fungal α-aminoadipate pathway for lysine (B10760008) biosynthesis involves the isomerization of homocitrate to homoisocitrate, a reaction involving aconitase family enzymes. spandidos-publications.comnih.gov This highlights the enzymatic machinery present in fungi for modifying dicarboxylic acid structures. Fungal metabolism can be complex, with some processes involving the interplay of different biosynthetic pathways. dicyt.com

In plants, the synthesis of oxaloacetate is a central step in carbon fixation (C4 and CAM pathways) and is also an intermediate in the citric acid cycle. The formation of glucose from non-carbohydrate precursors often involves oxaloacetate.

Considering these pathways, the biosynthesis of this compound could potentially arise from a precursor like oxaloacetate or a related α-keto acid. The methylamino group could be introduced via a transamination reaction, and the ethyl ester could be formed through enzymatic esterification.

Table 2: Examples of Biosynthetic Pathways for Related Oxoacetate Structures in Model Organisms

| Organism Type | Pathway/Enzyme System | Key Intermediate/Product | Relevance to this compound |

| Bacteria (Burkholderia glumae) | Oxalic acid biosynthesis operon (obc genes) | Oxalic Acid | Demonstrates a dedicated pathway for a simple dicarboxylic acid. nih.gov |

| Bacteria (Azospirillum sp.) | Oxalate (B1200264) degradation (formyl-CoA transferase, oxalyl-CoA decarboxylase) | Carbonate, Methane | Shows microbial capability to metabolize oxalate structures. nih.gov |

| Bacteria | Oxamyl degradation | Oxamyl oxime, Methylamine | Indicates pathways for metabolizing structurally similar carbamates. frontiersin.org |

| Fungi | α-aminoadipate pathway | Homoisocitrate | Illustrates enzymatic modification of dicarboxylic acid structures. spandidos-publications.comnih.gov |

| Fungi | Dicarboxylic acid metabolism | Various metabolites | Shows fungal capacity to transform simple dicarboxylic acids. nih.gov |

| Plants | C4/CAM photosynthesis, Citric Acid Cycle | Oxaloacetate | A potential precursor for the α-oxoacetate core. |

Chemoenzymatic Synthesis of Derivatives of this compound with Defined Biological Activities in Non-Human Systems

While direct chemoenzymatic synthesis of derivatives of this compound is not widely reported, the principles of chemoenzymatic synthesis have been applied to create related structures, particularly non-canonical amino acids and various amides. These methodologies could potentially be adapted for the synthesis of derivatives of this compound.

One prominent approach involves the use of lipases for amidation reactions. Lipases, which are hydrolases, can catalyze the formation of amide bonds under non-aqueous conditions. nih.govresearchgate.netacs.org This has been demonstrated for the synthesis of anilines with 1,3-diketones and the selective amidation of phenylglycinol. nih.govmdpi.com Such enzymatic amidation offers high regioselectivity, which can be challenging to achieve through purely chemical methods. nih.gov A lipase (B570770) from Pseudomonas cepacia has been shown to catalyze amidation reactions with benzyl (B1604629) esters to produce high yields of various amides. researchgate.net This suggests that a lipase could potentially be used to catalyze the reaction between an ethyl oxalyl monoester and methylamine to form this compound or its derivatives.

Another relevant area is the chemoenzymatic synthesis of non-canonical amino acids. nih.goviupac.orgresearchgate.net These methods often combine the high selectivity of enzymes with the versatility of chemical reactions. For example, transaminases can be used to introduce an amino group into a keto-acid backbone, followed by chemical modifications. nih.gov This strategy could be envisioned for creating derivatives of this compound by starting with a suitable α-keto ester and using a transaminase to introduce the methylamino group.

Although not strictly chemoenzymatic, the synthesis of various heterocyclic derivatives incorporating the oxoacetate moiety has been reported. For instance, ethyl 2-(oxazolin-2-yl)alkanoates have been synthesized via the reaction of alkyl 2-diazo-3-oxoalkanoates with aziridines. iupac.org

Table 3: Relevant Chemoenzymatic and Synthetic Methodologies for Related Compounds

| Methodology | Enzyme/Catalyst | Substrates | Product Type | Potential Application for this compound Derivatives |

| Lipase-mediated amidation | Lipase (e.g., from Pseudomonas cepacia) | Esters and Amines | Amides | Synthesis of the N-methyl oxamate structure from an ethyl oxalyl ester and methylamine. researchgate.net |

| Selective N-acylation | Lipase (Novozym 435) | Phenylglycinol and Capric acid | Aromatic alkanolamides | Selective formation of the amide bond in the presence of other reactive groups. nih.gov |

| Chemoenzymatic synthesis of non-canonical amino acids | Transaminases and chemical catalysts | 2,n-diketoacids and Amine donors | Cyclic non-canonical amino acids | Introduction of the methylamino group onto an α-keto ester backbone. nih.gov |

| Electrophilic ring expansion | None (Microwave heating) | Alkyl 2-diazo-3-oxoalkanoates and Aziridines | Ethyl 2-(oxazolin-2-yl)alkanoates | A chemical method to create heterocyclic derivatives from an oxoacetate precursor. iupac.org |

Metabolic Studies of this compound in Experimental Biological Models

There are no specific metabolic studies available for this compound in experimental biological models. However, the metabolic fate of structurally related compounds, such as simple amides and carbamates, has been investigated in mammals, providing insights into potential metabolic pathways.

The primary metabolic routes for a simple amide like this compound would likely involve hydrolysis of the ester and/or the amide bond. The hydrolysis of the ethyl ester would yield N-methyloxamic acid and ethanol (B145695). The hydrolysis of the amide bond would produce ethyl oxamate and methylamine. Alkaline hydrolysis of ethyl oxamate has been shown to proceed via a consecutive pathway involving tetrahedral intermediates. rsc.org

Studies on the in vivo metabolism of an homologous series of n-alkyl carbamates in rats have shown that hydrolysis of the carbamate group is a major metabolic fate, particularly for more water-soluble carbamates. nih.gov This suggests that the amide bond in this compound could be susceptible to enzymatic hydrolysis in vivo.

The metabolism of amides can be influenced by the nature of the substituents. For example, the metabolism of lidocaine, an amino amide, primarily occurs in the liver via N-dealkylation by cytochrome P450 enzymes. wikipedia.org While this compound is a much simpler structure, the possibility of N-demethylation cannot be ruled out.

The fate of the potential metabolites is also of interest. Oxalate, a related dicarboxylic acid, is known to be metabolized in rats, with a portion of dietary oxalate being absorbed and excreted in the urine. karger.com The metabolism of oxalate can be influenced by dietary factors. In thiamine-deficient rats, the decarboxylation of glyoxylate is reduced, leading to an accumulation of glyoxylate and its conversion to oxalate. nih.gov

Table 4: Potential Metabolic Fates of this compound Based on Related Compounds

| Metabolic Process | Potential Metabolites | Experimental Model (for related compounds) | Relevance |

| Ester Hydrolysis | N-methyloxamic acid, Ethanol | In vitro (alkaline hydrolysis of ethyl oxamate) | The ester linkage is a likely site for enzymatic cleavage. rsc.org |

| Amide Hydrolysis | Ethyl oxamate, Methylamine | Rats (metabolism of n-alkyl carbamates) | The amide bond is another potential site of hydrolysis. nih.gov |

| N-Dealkylation | Ethyl oxamate | Mammals (metabolism of lidocaine) | The N-methyl group could be removed by cytochrome P450 enzymes. wikipedia.org |

| Further Metabolism of Oxalate | Excreted in urine | Rats | The oxalyl core, if formed, would likely enter oxalate metabolic pathways. karger.com |

Industrial and Patent Landscape of Ethyl 2 Methylamino 2 Oxoacetate

Scalable Synthesis and Process Optimization for Industrial Production of Ethyl 2-(methylamino)-2-oxoacetate

The industrial production of this compound focuses on cost-effectiveness, high yield, and purity, with processes designed for large-scale manufacturing. While specific proprietary process optimizations are seldom published in detail, the fundamental synthetic strategies are well-established in organic chemistry.

A primary and direct method for the scalable synthesis of this compound involves the reaction of a primary amine, in this case, methylamine (B109427), with a dialkyl oxalate (B1200264), typically diethyl oxalate. This reaction is a nucleophilic acyl substitution where the amine attacks one of the ester groups of the diethyl oxalate.

Reaction Scheme:

For industrial-scale production, this process would be optimized by carefully controlling several parameters to maximize yield and minimize by-products.

Key Process Optimization Parameters:

| Parameter | Industrial Consideration |

| Solvent | A suitable solvent that can dissolve the reactants and facilitate the reaction is chosen. The solvent should also allow for easy separation of the product. Common choices could include aprotic solvents like toluene (B28343) or hexane. |

| Temperature | The reaction temperature is carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product. |

| Stoichiometry | The molar ratio of methylamine to diethyl oxalate is optimized. An excess of one reactant may be used to drive the reaction to completion, but this must be balanced with the cost and ease of removal of the excess reactant. |

| Catalyst | While the reaction can proceed without a catalyst, certain bases or other catalysts may be employed to increase the reaction rate and improve efficiency. |

| Work-up and Purification | After the reaction is complete, the product must be isolated and purified. This typically involves distillation under reduced pressure to remove the solvent and any volatile by-products, followed by further purification steps like recrystallization if a solid product is desired, though this compound is a liquid at room temperature. fldata.com |

Alternative synthetic routes may be employed depending on the availability and cost of starting materials. For instance, processes starting from ethyl chlorooxoacetate and reacting it with methylamine could also yield the desired product. The choice of a particular synthetic route on an industrial scale is a complex decision involving economic, safety, and environmental factors.

Regulatory Considerations for Industrial Scale Production and Usage in Chemical Manufacturing

The industrial scale production and use of any chemical, including this compound, are subject to a comprehensive framework of national and international regulations. These regulations are designed to ensure the safety of workers, the public, and the environment.

In the United States , the primary legislation governing the manufacture and use of industrial chemicals is the Toxic Substances Control Act (TSCA) , administered by the Environmental Protection Agency (EPA). epa.gov For a chemical like this compound to be manufactured or imported into the U.S. for commercial purposes, it must be listed on the TSCA Inventory. fldata.comepa.gov If a substance is not on the inventory, a Premanufacture Notice (PMN) must be submitted to the EPA for review before it can be produced. fldata.com Manufacturers are also subject to Chemical Data Reporting (CDR) rules, which require the submission of information on the production volumes, uses, and potential exposures of the chemical. fldata.com

In the European Union , the corresponding regulatory framework is the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. murraystate.edu Companies that manufacture or import substances into the EU in quantities of one tonne or more per year must register them with the European Chemicals Agency (ECHA). The registration dossier must include data on the properties of the substance and an assessment of its potential risks. For intermediates that are used under strictly controlled conditions, there may be reduced registration requirements.

The following table summarizes the key regulatory considerations:

| Regulatory Aspect | Description | Relevant Agencies/Regulations |

| Chemical Inventory Listing | The substance must be listed on national chemical inventories to be commercially produced or imported. | US EPA (TSCA), ECHA (REACH) |

| Registration | For substances produced above certain tonnage thresholds, a registration dossier with detailed information on properties and risks must be submitted. | ECHA (REACH) |

| Hazard Communication | Manufacturers are required to classify the hazards of the chemical and communicate them through Safety Data Sheets (SDS) and labels. | OSHA (in the U.S.), CLP Regulation (in the EU) |

| Manufacturing Practices | Good Manufacturing Practices (GMP) may be required, especially if the chemical is an intermediate for pharmaceutical products, to ensure product quality and safety. ineos.com | FDA (for pharma), various national bodies |

| Environmental Regulations | Regulations concerning the release of the substance into the air, water, and soil, as well as waste disposal, must be adhered to. | EPA (in the U.S.), various national environmental agencies |

Compliance with these regulations is a critical aspect of the industrial and commercial use of this compound and requires a dedicated effort from manufacturers to ensure safe and responsible handling throughout the chemical's lifecycle.

Future Directions and Emerging Research Avenues for Ethyl 2 Methylamino 2 Oxoacetate

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of amides is a cornerstone of chemical manufacturing, yet traditional methods often rely on stoichiometric coupling agents and hazardous solvents, generating significant waste. ucl.ac.uk Future research on ethyl 2-(methylamino)-2-oxoacetate is increasingly focused on developing greener, more sustainable synthetic routes that align with the principles of green chemistry. semanticscholar.orgnih.gov

Biocatalysis: Enzymatic synthesis represents a promising green alternative for amide bond formation. nih.govrsc.org Lipases, a class of serine hydrolases, have been extensively studied for their ability to catalyze aminolysis of esters to form amides, often under mild, aqueous conditions. rsc.org Specifically, enzymes like Candida antarctica lipase (B570770) B (CALB) are effective biocatalysts for direct amidation. nih.gov Future work could involve screening for or engineering novel enzymes, such as nitrile synthetases or N-acyltransferases, specifically for the high-yield production of this compound from its corresponding ester and methylamine (B109427). acs.orgnih.gov This biocatalytic approach could significantly reduce waste, avoid toxic reagents, and operate under more energy-efficient conditions. rsc.org

Solvent-Free and Alternative Solvent Systems: A major focus of green chemistry is the reduction or elimination of hazardous solvents like DMF and CH2Cl2, which are commonly used in amide synthesis. ucl.ac.uk Research into solvent-free reaction conditions, such as direct heating of reactants with a green catalyst like boric acid, has shown promise for various amidation reactions. semanticscholar.orgbohrium.comresearchgate.net Applying these solvent-less techniques or exploring greener solvents (e.g., water or bio-derived solvents) for the synthesis of this compound is a key area for development.

Flow Chemistry: Continuous flow chemistry offers enhanced safety, efficiency, and scalability for chemical processes. nih.govd-nb.inforesearchgate.net By using microreactors, hazardous or unstable intermediates can be generated and consumed in situ, minimizing risks associated with their large-scale handling. nih.govd-nb.info Developing a continuous flow process for the synthesis of this compound could lead to a more stable, controllable, and safer manufacturing process, particularly if any intermediates are high-energy or toxic. google.com This approach allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity.

Exploration of Novel Reactivity Patterns and Undiscovered Chemical Transformations

The bifunctional nature of this compound, possessing both electrophilic ketone and ester carbonyls alongside a nucleophilic N-H group, opens the door to a wide array of chemical transformations that remain largely unexplored.

Cycloaddition Reactions: The α-keto-amide moiety is a prime candidate for participating in cycloaddition reactions to construct complex heterocyclic scaffolds. Formal [3+2] and [3+3] cycloaddition reactions are powerful methods for synthesizing five- and six-membered rings. nih.govmdpi.com For instance, this compound could potentially react with 1,3-dipoles like nitrile N-oxides or azides to yield novel, highly substituted triazoles or other five-membered heterocycles. mdpi.comyoutube.com Similarly, its reaction with catalytically generated metalloenolcarbenes or other 1,3-zwitterions could provide access to unique pyridinone or oxazinone frameworks through formal [3+3] cycloadditions. nih.gov These types of transformations are at the forefront of synthetic methodology development. youtube.comresearchgate.net

Multicomponent Reactions (MCRs): The reactivity of the active methylene (B1212753) group, analogous to those in diethyl malonate and ethyl acetoacetate, suggests potential applications in classic MCRs. suniv.ac.in Exploring reactions like the Knoevenagel or Biginelli condensation using this compound as a key component could lead to the rapid assembly of complex, drug-like molecules from simple precursors in a single, highly atom-economical step.

Novel Condensation and Annulation Strategies: The vicinal dicarbonyl system invites exploration into new condensation reactions. For example, tandem reactions involving both the ketone and the amide/ester functionalities could lead to the formation of unique bicyclic or polycyclic systems. Research into its use as a substrate in transition-metal-catalyzed cross-coupling or C-H activation reactions could also unveil new synthetic pathways.

Expansion of Applications in Complex Molecular Architecture Construction and Functional Materials

Beyond its potential in novel reactions, this compound and its derivatives are promising building blocks for advanced materials and biologically active molecules.

Functional Polymers: Oxalate-based polymers (polyoxalates) are known for their biodegradability. rsc.orgrsc.org The incorporation of this compound as a monomer or comonomer could introduce new functionalities into these polymers. The amide group provides a site for hydrogen bonding, potentially altering the material's thermal and mechanical properties. Furthermore, these polymers could be designed as "smart" materials, for instance, redox-responsive copolyoxalates have been developed for drug delivery applications in inflammatory diseases. nih.gov The N-methylamide side chain could be further functionalized to tune solubility, create cross-linking points, or attach active molecules.

Medicinal Chemistry and Bioactive Scaffolds: N-substituted oxamates are recognized as important pharmacophores, notably as inhibitors of enzymes like lactate (B86563) dehydrogenase (LDH), which is a target in cancer therapy. tandfonline.comnih.govnih.govacs.org N-ethyl and N-propyl oxamates have shown selective inhibition of LDH isozymes. tandfonline.comnih.gov this compound serves as a direct precursor to N-methyloxamic acid, a molecule that fits this inhibitor profile. This positions the compound as a valuable starting point for fragment-based drug discovery and the synthesis of new enzyme inhibitors. Its use in constructing more complex heterocyclic systems, as described in section 9.2, could generate novel scaffolds for screening against a wide range of biological targets.

Coordination Chemistry: Oxamate (B1226882) ligands are known to act as chelating agents for metal ions, forming both monomeric and polymeric coordination complexes. researchgate.net The structure of this compound provides a bidentate chelating site through the keto-oxygen and amide-oxygen atoms, making it a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Advanced Computational Approaches and Machine Learning in Predicting Reactivity and Synthetic Outcomes

The future of chemical research is intrinsically linked with computational tools that can predict reaction outcomes and guide experimental design, saving time and resources.

Predicting Reactivity and Mechanism: Density Functional Theory (DFT) calculations are powerful tools for exploring the electronic structure and reaction mechanisms of molecules. mdpi.com Applying DFT to this compound can elucidate the energetics of potential reaction pathways, such as cycloadditions, and predict regioselectivity and stereoselectivity. mdpi.com This computational insight can help chemists identify the most promising reaction conditions and substrates before even entering the lab.

Machine Learning for Yield and Condition Optimization: Machine learning (ML) is revolutionizing synthetic chemistry by predicting reaction yields and optimal conditions. nih.govaiche.orgpku.edu.cn Models trained on large datasets of reactions, such as amide couplings, can identify the best reagents, solvents, and catalysts for a given transformation. chemrxiv.orgchemrxiv.org While often limited by the quality and availability of data, these models are becoming increasingly accurate. nih.govaiche.org Future research will involve using ML algorithms to predict the success of novel transformations involving this compound and to optimize its synthesis. This includes developing models that are robust against "reactivity cliffs," where small changes in substrate structure lead to large changes in yield. nih.gov

Generative AI for Novel Drug and Material Design: Generative AI models are now being used to design novel molecules with desired properties from the ground up. youtube.com By combining property predictors (e.g., for antibiotic activity or polymer characteristics) with algorithms that generate new, synthesizable structures, researchers can explore vast chemical spaces efficiently. This compound could be incorporated as a known building block into these generative models, allowing AI to design novel, easily synthesizable drug candidates or functional materials based on its unique chemical scaffold. youtube.com

Q & A

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) during methylamine addition reduce side reactions.

- Purification : Column chromatography (e.g., flash chromatography) or recrystallization improves purity, especially for lab-scale synthesis .

- Analytical Validation : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and identify impurities.

Q. Comparative Synthesis Methods :

| Method | Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Ethyl oxalyl chloride | Methylamine, hydrolysis | High yield, scalable | Sensitivity to hydrolysis conditions |

| N-methylglycine oxidation | KMnO₄, acidic medium | Simplicity | By-product formation, lower yield |

Structural Characterization Using Spectroscopic Techniques

Q: How are NMR and IR spectroscopy employed to elucidate the structure of this compound? A:

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (triplet, CH₃CH₂O), δ 3.0–3.2 ppm (singlet, N-CH₃), and δ 8.1–8.3 ppm (broad, NH) confirm the ester and methylamino groups. The absence of enolic proton signals supports the dominance of the keto tautomer .

- IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) validate the carbonyl groups. A broad N-H stretch (~3300 cm⁻¹) indicates hydrogen bonding between the amine and carbonyl groups .

Q. Key Structural Insights :

- The planar structure is stabilized by an intramolecular hydrogen bond (N-H⋯O=C), confirmed by X-ray crystallography in analogous compounds .

Safety and Handling Protocols

Q: What safety measures are critical when handling this compound in laboratory settings? A:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Waste Disposal : Segregate chemical waste according to institutional guidelines for amides/esters.

- Spill Management : Absorb solids with inert material (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Analysis of Tautomerism and Stability

Q: How does tautomerism influence the stability and reactivity of this compound? A: The compound exists predominantly in the keto form due to resonance stabilization and intramolecular hydrogen bonding (N-H⋯O=C). The enol tautomer is less stable but may form transiently under basic conditions, influencing reactivity in nucleophilic substitutions or metal coordination .

Q. Implications for Reactivity :

- Coordination Chemistry : The keto form acts as a bidentate ligand, binding metal ions via the carbonyl and amide groups.

- Synthetic Applications : Tautomeric equilibrium affects regioselectivity in reactions like alkylation or acylation .

Role in Pharmaceutical Impurity Profiling

Q: How is this compound utilized in impurity profiling for anticoagulant drugs? A: This compound is a known intermediate or impurity in the synthesis of Edoxaban , a direct oral anticoagulant. Analytical techniques for impurity detection include:

- HPLC-MS : Quantifies trace impurities (<0.1%) using reverse-phase columns and mass detection.

- NMR Spectroscopy : Identifies structural analogs or degradation products .

Case Study : In Edoxaban production, controlling the levels of this compound ensures compliance with ICH guidelines for genotoxic impurities .

Mechanistic Insights and By-Product Analysis

Q: What reaction mechanisms govern the formation of by-products during synthesis, and how are they resolved? A:

- By-Product Formation :

- Over-Hydrolysis : Excess water during ester hydrolysis yields 2-(methylamino)-2-oxoacetic acid, detectable via TLC (Rf difference).

- Oxidative By-Products : KMnO₄ oxidation may generate carboxylic acids, resolved by adjusting pH during workup .

Q. Mitigation Strategies :

- In Situ Monitoring : Use FTIR to track carbonyl group conversion.

- Selective Quenching : Add sodium bisulfite to neutralize excess KMnO₄ .

Scaling Challenges from Lab to Pilot Scale

Q: What challenges arise when scaling up synthesis, and how are they addressed? A:

- Heat Management : Exothermic reactions (e.g., methylamine addition) require jacketed reactors for temperature control.

- Purification : Replace column chromatography with fractional distillation or crystallization for cost-effective large-scale purification .

- Reproducibility : Statistical optimization (e.g., Design of Experiments) identifies critical parameters (e.g., stirring rate, reagent addition time) .

Resolving Data Contradictions in Synthetic Routes

Q: How can researchers reconcile discrepancies in yield or purity from different synthesis methods? A:

- Analytical Cross-Validation : Compare HPLC purity profiles and NMR spectra from both routes.

- Reaction Kinetic Studies : Use differential scanning calorimetry (DSC) to assess exothermicity and side reactions.

- Computational Modeling : Density Functional Theory (DFT) predicts energetically favorable pathways and intermediates .

Example : The ethyl oxalyl chloride route typically achieves higher yields (>70%) but requires rigorous hydrolysis control, while the oxidation method is simpler but less efficient (~50% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.